1-methyl-5-nitro-3-phenyl-1H-indazole
Description
Properties
IUPAC Name |
1-methyl-5-nitro-3-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-8-7-11(17(18)19)9-12(13)14(15-16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUETZXAJZYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-methyl-5-nitro-3-phenyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with nitro-substituted benzaldehydes. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals such as copper or silver . Another approach involves the nitration of pre-formed indazole derivatives using nitrating agents like tert-butyl nitrite . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
1-Methyl-5-nitro-3-phenyl-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1-methyl-5-nitro-3-phenyl-1H-indazole exhibit notable antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from this indazole have shown effectiveness against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Klebsiella pneumoniae .
Anticancer Activity
Indazole derivatives have been explored for their anticancer potential:
- Kinase Inhibitors : Some derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant in cancer treatment .
- Cell Line Studies : Evaluations of antiproliferative activities against tumor cell lines derived from nine different cancer types demonstrated promising results.
Study on Antibacterial Activity
A study conducted by Foroumadi et al. synthesized various hybrid compounds incorporating the indazole scaffold. These hybrids were tested for antibacterial activity against resistant strains of Helicobacter pylori, showing significant inhibition zones, which highlights their therapeutic potential against antibiotic-resistant bacteria .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Hybrid A | 32 | H. pylori (metronidazole-sensitive) |
| Hybrid B | 27 | H. pylori (metronidazole-resistant) |
Anticancer Efficacy
In another study focused on FGFR inhibitors, a series of novel indazole derivatives were synthesized. Among these, one compound exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating its potential as a therapeutic agent in cancer treatment .
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound X | FGFR1 | 2.9 | Potent inhibitor |
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-3-phenyl-1H-indazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
1-Methyl-5-nitro-3-phenyl-1H-indazole can be compared with other indazole derivatives such as:
1H-Indazole: Lacks the nitro and phenyl substituents, resulting in different chemical and biological properties.
2H-Indazole: A tautomeric form with distinct reactivity and stability.
5-Nitroindazole: Similar nitro substitution but lacks the methyl and phenyl groups, affecting its overall activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
